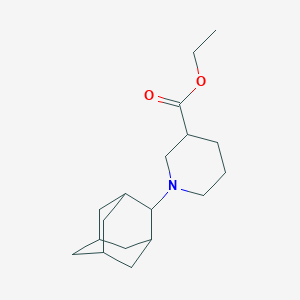![molecular formula C25H42N2O2 B4976122 1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B4976122.png)
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a phenyl ring with tert-butyl groups and a hydroxyl group. It is used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with N,N-diethylpiperidine-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3,5-ditert-butyl-4-hydroxybenzaldehyde, while reduction of the carboxamide group may produce N,N-diethylpiperidine-3-amine.
Aplicaciones Científicas De Investigación
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the production of polymers and other materials due to its stabilizing properties.
Mecanismo De Acción
The mechanism of action of 1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, the carboxamide group may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Ditert-butyl-4-hydroxybenzaldehyde: Similar structure but lacks the piperidine and carboxamide groups.
3,5-Ditert-butyl-4-hydroxyacetophenone: Contains a ketone group instead of a carboxamide group.
3,5-Ditert-butyl-4-hydroxybenzyl alcohol: Contains an alcohol group instead of a carboxamide group.
Uniqueness
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is unique due to the combination of its piperidine ring, carboxamide group, and phenyl ring with tert-butyl and hydroxyl groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
IUPAC Name |
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O2/c1-9-27(10-2)23(29)19-12-11-13-26(17-19)16-18-14-20(24(3,4)5)22(28)21(15-18)25(6,7)8/h14-15,19,28H,9-13,16-17H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUIMICFERHLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-fluoro-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]aniline](/img/structure/B4976040.png)
![N-(4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4976042.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B4976049.png)
![1-[(4-Ethylphenyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4976054.png)


![ethyl 4-[(2-chlorophenyl)methyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B4976077.png)
![3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]-1,4-dihydroquinazolin-2-one](/img/structure/B4976093.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4976096.png)
methyl]amine](/img/structure/B4976103.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B4976127.png)
![4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2,6-DI(tert-butyl)phenol](/img/structure/B4976130.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4976135.png)
